molecular formula C27H37NO7 B132556 (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid CAS No. 900811-41-8

(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid

Cat. No. B132556
M. Wt: 487.6 g/mol
InChI Key: LNYJFEXIUDQQFH-GOTSBHOMSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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properties

IUPAC Name

(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO7/c1-19(2)22(15-21-11-12-24(33-4)25(16-21)34-14-8-13-32-3)17-23(26(29)30)28-27(31)35-18-20-9-6-5-7-10-20/h5-7,9-12,16,19,22-23H,8,13-15,17-18H2,1-4H3,(H,28,31)(H,29,30)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYJFEXIUDQQFH-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468946
Record name (|AS,|AS)-4-Methoxy-3-(3-methoxypropoxy)-|A-(1-methylethyl)-|A-[[(phenylmethoxy)carbonyl]amino]benzenepentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid

CAS RN

900811-41-8
Record name (αS,γS)-4-Methoxy-3-(3-methoxypropoxy)-γ-(1-methylethyl)-α-[[(phenylmethoxy)carbonyl]amino]benzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900811-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (|AS,|AS)-4-Methoxy-3-(3-methoxypropoxy)-|A-(1-methylethyl)-|A-[[(phenylmethoxy)carbonyl]amino]benzenepentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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